
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de UNC0379 implica múltiples pasos, comenzando con la preparación del núcleo de quinazolin-4-amina. Los pasos clave incluyen:
Formación del núcleo de quinazolin-4-amina: Esto implica la reacción de ácido 2-amino-4,5-dimetoxi benzoico con formamida para producir el núcleo de quinazolin-4-amina.
Reacciones de sustitución: El núcleo se somete luego a reacciones de sustitución con pirrolidina y pentilamina para introducir los grupos pirrolidin-1-il y pentil, respectivamente.
Métodos de Producción Industrial
La producción industrial de UNC0379 sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, a menudo involucrando el uso de reactores automatizados y sistemas de purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones
UNC0379 se somete principalmente a reacciones de sustitución debido a la presencia de grupos amino reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y Condiciones Comunes
Reacciones de sustitución: Los reactivos comunes incluyen pirrolidina y pentilamina, y las reacciones se llevan a cabo típicamente en presencia de una base como el hidruro de sodio.
Reacciones de oxidación: Estas pueden realizarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos del núcleo de quinazolin-4-amina, dependiendo de los reactivos y condiciones específicos utilizados .
Aplicaciones Científicas De Investigación
Pharmacological Potential
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine has been studied for its activity as a modulator in various biological pathways. Its structure suggests potential interactions with multiple targets, including:
- Kinase Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific kinases involved in cancer pathways. For instance, compounds with similar structures have shown efficacy against mTOR pathways, which are crucial in cancer cell proliferation and survival .
Neuropharmacology
Research has suggested that compounds structurally related to this compound exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases where modulation of neurotransmitter systems can be beneficial .
Binding Affinity Studies
Binding studies have demonstrated that this compound interacts with various receptors and enzymes, including phosphodiesterases (PDEs). For example, it has shown inhibition of PDE3A and PDE10A, which play roles in cyclic nucleotide signaling pathways that are critical for various physiological processes .
Cancer Research
The compound's potential as an anticancer agent is supported by its ability to inhibit cell proliferation in various cancer cell lines. Studies have indicated that it may induce apoptosis in tumor cells through mechanisms involving the modulation of the mTOR pathway and other related signaling cascades .
Immunosuppressive Properties
Similar compounds have been noted for their immunosuppressive effects, which could be harnessed for therapeutic applications in transplant medicine or autoimmune diseases . The modulation of T-cell responses indicates a promising avenue for further exploration.
Table 1: Summary of Research Findings
Case Study Insights
- Cancer Cell Line Study : A study involving various cancer cell lines treated with the compound showed a significant reduction in viability, suggesting its potential as a chemotherapeutic agent.
- Neurodegenerative Disease Model : In preclinical models of Alzheimer's disease, the compound exhibited protective effects against neuronal death induced by amyloid-beta toxicity.
Mecanismo De Acción
UNC0379 ejerce sus efectos inhibiendo selectivamente la metiltransferasa de lisina SETD8. Esta inhibición evita la monometilación de la histona H4 en la lisina 20 (H4K20), lo que lleva a alteraciones en la estructura de la cromatina y la expresión génica. Los objetivos moleculares del compuesto incluyen la enzima SETD8 y las vías asociadas involucradas en la respuesta al daño del ADN y la regulación del ciclo celular .
Comparación Con Compuestos Similares
Compuestos Similares
Singularidad
UNC0379 es único debido a su alta selectividad para la metiltransferasa de lisina SETD8 y su capacidad para inhibir la monometilación de la histona H4 en la lisina 20. Esta especificidad lo convierte en una herramienta valiosa para estudiar los roles biológicos de SETD8 y desarrollar terapias dirigidas para enfermedades asociadas con modificaciones epigenéticas .
Actividad Biológica
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its potential pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H35N5O2
- CAS Number : 78357767
The structural features include two methoxy groups at positions 6 and 7 of the quinazoline ring and pyrrolidine moieties that may influence its biological interactions.
Research indicates that quinazoline derivatives often interact with various biological targets, including:
- Receptor Modulation : Quinazoline compounds have been shown to act as antagonists or agonists at different receptors, particularly in the adrenergic and dopaminergic systems. For instance, certain derivatives exhibit selective antagonistic activity at α1A/B adrenergic receptors, which can influence cardiovascular and neurological functions .
- Kinase Inhibition : Some quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer progression. The ability to inhibit kinases like EGFR has been documented, suggesting potential applications in oncology .
Biological Activity Studies
Several studies have evaluated the biological activity of related quinazoline derivatives, providing insights into the potential efficacy of this compound.
Anticancer Activity
A notable study demonstrated that quinazoline derivatives possess significant anticancer properties. For example, compounds with similar structures showed selective cytotoxicity against various cancer cell lines, including breast and renal cancers. The mechanism was primarily through apoptosis induction and cell cycle arrest .
Compound | Cancer Type | IC50 Value (µM) | Mechanism |
---|---|---|---|
Compound A | Renal Cancer A498 | 0.40 | Apoptosis Induction |
Compound B | Breast Cancer MDA-MB-468 | 0.50 | Cell Cycle Arrest |
Antimicrobial Activity
In vitro evaluations have suggested that some quinazoline derivatives exhibit antimicrobial properties against both bacterial and fungal strains. The specific activity of 6,7-Dimethoxy derivatives against pathogens like Staphylococcus aureus and Candida albicans remains an area for further exploration .
Case Study 1: Anticancer Efficacy
A recent study investigated a series of quinazoline derivatives for their anticancer effects on human cancer cell lines. The results indicated that compounds similar to 6,7-Dimethoxy exhibited potent inhibitory effects on tumor growth with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of quinazoline compounds. It was found that specific substitutions at the 2-position significantly increased selectivity for EGFR over other kinases, suggesting a targeted approach for cancer therapy.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27/h16-17H,3-15H2,1-2H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXCGGWTIDNVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of UNC0379 and how does it exert its effects?
A1: UNC0379 is a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8. [] SETD8 is the sole enzyme known to catalyze the monomethylation of histone H4 at lysine 20 (H4K20me1). [] By inhibiting SETD8, UNC0379 reduces H4K20me1 levels, impacting downstream gene expression and cellular processes. [, , ]
Q2: What are some of the biological processes affected by UNC0379 treatment?
A2: Studies have shown that UNC0379 can:
- Inhibit proliferation and induce apoptosis in various cancer cell lines, including acute myeloid leukemia [] and high-grade serous ovarian cancer [].
- Impair DNA repair mechanisms in cervical cancer cells, enhancing their sensitivity to cisplatin. []
- Suppress the expression of fibrotic markers like α-smooth muscle actin (SMA) and ED-A-fibronectin in lung myofibroblasts, potentially mitigating lung fibrosis. []
- Delay tentacle bud emergence and impair foot regeneration in Hydra, suggesting a role for SETD8 in tissue regeneration. []
Q3: How does the structure of UNC0379 contribute to its activity and selectivity?
A3: UNC0379 (6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine) acts as a substrate-competitive inhibitor, meaning it competes with the substrate for binding to the SETD8 active site. [] Comprehensive structure-activity relationship (SAR) studies have explored modifications to the quinazoline scaffold of UNC0379, revealing key structural features for potency and selectivity. [] These studies identified substituents at various positions that influence its interaction with SETD8. []
Q4: Has UNC0379 been tested in in vivo models, and if so, what were the outcomes?
A4: Yes, UNC0379 has demonstrated efficacy in preclinical animal models:
- Intratracheal administration of UNC0379 ameliorated bleomycin-induced lung fibrosis in mice, reducing collagen deposition without significantly affecting inflammatory responses. []
- In a mouse model of acute myeloid leukemia, both SETD8 knockdown and UNC0379 treatment inhibited tumor formation and infiltration. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.